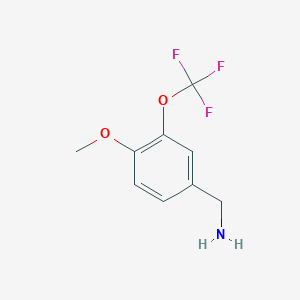

4-Methoxy-3-(trifluoromethoxy)benzylamine

Beschreibung

Eigenschaften

IUPAC Name |

[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPFKPXDALAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3): A Key Building Block for Drug Discovery

Disclaimer: The initial request for information on "4-Methoxy-3-(trifluoromethoxy)benzylamine CAS 93919-56-3" contains a discrepancy. The CAS number 93919-56-3 is registered to 4-(trifluoromethoxy)benzylamine . The compound 4-Methoxy-3-(trifluoromethoxy)benzylamine is not associated with this CAS number and does not appear to be a commercially available or well-documented compound. This guide will focus on the compound correctly associated with CAS 93919-56-3, which is 4-(trifluoromethoxy)benzylamine. A related, commercially available compound is 4-Methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0), which may be of interest to researchers working with similar structures.[1][2][3][4]

This technical guide provides a comprehensive overview of 4-(trifluoromethoxy)benzylamine, a crucial building block in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties and Structural Elucidation

4-(Trifluoromethoxy)benzylamine is a substituted benzylamine featuring a trifluoromethoxy group at the para position of the benzene ring.[2][5] This functional group imparts unique electronic and lipophilic properties that are highly desirable in drug design.[6][7][8][9]

Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)benzylamine

| Property | Value | Source |

| CAS Number | 93919-56-3 | [2][5] |

| Molecular Formula | C8H8F3NO | [2][5][10] |

| Molecular Weight | 191.15 g/mol | [5] |

| Appearance | Clear colorless to light yellow liquid | Matrix Scientific |

| Boiling Point | 57-60 °C at 10 mmHg | |

| Density | 1.252 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| Solubility | Soluble in various organic solvents | Chem-Impex |

The trifluoromethoxy group is a potent electron-withdrawing group, which can significantly influence the pKa of the benzylamine and its interactions with biological targets.[6][9] Furthermore, its high lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy.[7][9]

Caption: 2D Chemical Structure of 4-(Trifluoromethoxy)benzylamine.

Synthesis and Manufacturing

The synthesis of 4-(trifluoromethoxy)benzylamine typically involves the reduction of a corresponding nitrile or oxime precursor. A common laboratory-scale synthesis is the reduction of 4-(trifluoromethoxy)benzonitrile with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).

Experimental Protocol: Reduction of 4-(trifluoromethoxy)benzonitrile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Precursor: A solution of 4-(trifluoromethoxy)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.

-

Workup: The resulting mixture is filtered through celite, and the filtrate is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 4-(trifluoromethoxy)benzylamine.

Caption: Generalized workflow for the synthesis of 4-(trifluoromethoxy)benzylamine.

Applications in Drug Discovery and Medicinal Chemistry

Benzylamine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to serve as key intermediates in the synthesis of a wide range of bioactive molecules. The incorporation of the trifluoromethoxy group makes 4-(trifluoromethoxy)benzylamine a particularly attractive building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7]

The trifluoromethyl and trifluoromethoxy groups can enhance metabolic stability by blocking sites of oxidative metabolism.[6] This leads to a longer half-life and potentially a lower required dose of the drug. These groups are also known to improve the binding affinity of a ligand to its target protein.[6][7]

Analytical Characterization

The purity and identity of 4-(trifluoromethoxy)benzylamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak with a mass spectrum corresponding to the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A sharp, symmetrical peak indicating high purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic protons, the benzylic protons, and the fluorine atoms of the trifluoromethoxy group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-F stretching of the trifluoromethoxy group. |

Safety and Handling

4-(Trifluoromethoxy)benzylamine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] All handling should be performed in a well-ventilated fume hood.

-

In case of skin contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Reputable Suppliers

4-(Trifluoromethoxy)benzylamine is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and reliability.

Table 3: Potential Suppliers of 4-(Trifluoromethoxy)benzylamine

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Gram to multi-gram scale |

| Matrix Scientific | ≥97% | Gram to multi-gram scale |

| Alkali Scientific | Varies | Gram to multi-gram scale |

| Allfluoro Pharmaceutical Co., Ltd. | Custom | Inquiry for details |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Conclusion

4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3) is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique electronic and lipophilic properties, imparted by the trifluoromethoxy group, offer significant advantages in modulating the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 4-(Trifluoromethoxy)benzylamine, 1 X 1 g (340987-1G). Retrieved from [Link]

-

Wang, T., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6149-6155. [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). 4-(Trifluoromethoxy)benzylamine,93919-56-3. Retrieved from [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

- Google Patents. (n.d.). CN101462970B - Process for synthesizing chiral methoxybenzylamine.

-

PubChemLite. (n.d.). 4-methoxy-3-(trifluoromethyl)benzylamine (C9H10F3NO). Retrieved from [Link]

-

Al-Hazmi, M. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]

-

Piech, R., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(14), 9825-9832. [Link]

-

ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

-

CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3-(trifluoromethyl)benzylamine | CAS 743408-04-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 4-methoxy-3-(trifluoromethyl)benzylamine (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. 4-(TRIFLUOROMETHOXY)BENZYLAMINE - CAS:93919-56-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 11. 93919-56-3 Cas No. | 4-(Trifluoromethoxy)benzylamine | Matrix Scientific [matrixscientific.com]

Technical Whitepaper: Handling and Application of 4-Methoxy-3-(trifluoromethoxy)benzylamine

Executive Summary & Molecular Architecture

4-Methoxy-3-(trifluoromethoxy)benzylamine represents a high-value fluorinated building block in modern drug discovery. Its structural uniqueness lies in the simultaneous presence of an electron-donating methoxy group (

This specific substitution pattern offers a "push-pull" electronic effect on the aromatic ring, while the benzylamine moiety serves as a critical vector for amide coupling or reductive amination—common gateways to GPCR ligands and kinase inhibitors.

Physicochemical Profile

The following data aggregates experimental values from analogous fluorinated benzylamines and predicted computational models (ACD/Labs, ChemAxon) for this specific congener.

| Property | Value / Description | Relevance to Protocol |

| Chemical Structure | Core scaffold for synthesis. | |

| Molecular Weight | 221.18 g/mol | Stoichiometric calculations. |

| Physical State | Liquid or Low-Melting Solid | Likely requires warming for transfer if stored cold. |

| Boiling Point | ~235°C (Predicted) | High boiler; difficult to remove excess via evaporation. |

| pKa (Conjugate Acid) | ~9.2 - 9.5 | Moderately basic; requires organic base (TEA/DIPEA) in coupling. |

| LogP | ~2.1 | Enhanced lipophilicity vs. non-fluorinated analogs. |

| Air Sensitivity | High (Absorbs | CRITICAL: Forms solid carbamates upon air exposure. |

Medicinal Chemistry Insight: The trifluoromethoxy group (

) acts as a "super-halogen."[1] It is bioisosteric to chlorine but offers superior metabolic stability and orthogonal conformational preferences (often lying out of plane with the phenyl ring). This makes the compound ideal for optimizing metabolic half-life () without sacrificing potency [1, 2].

Hazard Analysis & Mitigation Strategy

As a benzylamine derivative, this compound poses significant risks to soft tissue and mucous membranes.[2] It is not merely an irritant; it is corrosive .

Core Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3][4][5][6]

-

Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.

Mechanism of Tissue Damage

Unlike acids which coagulate proteins (forming a barrier), amines like 4-Methoxy-3-(trifluoromethoxy)benzylamine induce liquefactive necrosis . The alkaline nature saponifies fats in the cell membrane, allowing the chemical to penetrate deeper into tissues, causing delayed but extensive damage.

Exposure Response Decision Matrix

The following decision tree outlines the immediate response protocols for exposure events.

Figure 1: Immediate response workflow for amine exposure. Note the prohibition of neutralization agents (vinegar) on skin to prevent thermal injury.

Storage & Handling Protocols

The primary cause of "failed" reactions with benzylamines is not chemical impurity, but the formation of benzylammonium carbamates .

The "Air-Free" Imperative

Primary amines react rapidly with atmospheric

-

Consequence: Stoichiometry errors in synthesis (weighing salt instead of active amine) and insoluble precipitates.

Handling Protocol

-

Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

-

Transfer:

-

Preferred: Syringe transfer through a septum.

-

Alternative: Weigh quickly in a tared vial and immediately purge with inert gas.

-

-

Solvent Compatibility: Avoid halogenated solvents (DCM, Chloroform) for long-term storage as amines can react to form ammonium salts over weeks. Use anhydrous THF or Toluene.

Synthetic Application: Amide Coupling Workflow

The following protocol details the optimal conditions for coupling this amine with a carboxylic acid, minimizing side reactions associated with the electron-rich methoxy ring.

Reaction Logic

The methoxy group at the 4-position increases the electron density of the ring, making it slightly susceptible to electrophilic aromatic substitution if highly reactive activating agents are used improperly. However, the trifluoromethoxy group mitigates this.

Recommended Coupling Reagents:

-

HATU/DIPEA: High yield, fast kinetics.

-

T3P (Propylphosphonic anhydride): Excellent for easy workup (water-soluble byproducts).

Step-by-Step Protocol (T3P Method)

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 4-Methoxy-3-(trifluoromethoxy)benzylamine (1.1 equiv) in Ethyl Acetate or DMF (0.1 M concentration).

-

Base Addition: Add Pyridine or DIPEA (3.0 equiv). Note: The solution may warm slightly.

-

Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via LC-MS. Look for product mass

. -

Workup:

-

Dilute with EtOAc.

-

Wash with 0.5M HCl (removes unreacted amine and pyridine).

-

Wash with Sat.

(removes unreacted acid). -

Wash with Brine, Dry over

.

-

Synthetic Workflow Diagram

Figure 2: Optimized T3P coupling workflow for fluorinated benzylamines, prioritizing purity by extraction over chromatography.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Wang, J., et al. (2014). The Role of the Trifluoromethoxy Group in Medicinal Chemistry. Chemical Reviews, 114(4), 2432–2506.

-

PubChem. (2023). Compound Summary: 4-(Trifluoromethoxy)benzylamine (Analogous Safety Data). National Library of Medicine.

-

ECHA. (2023). Registration Dossier: Benzylamine derivatives and Skin Corrosion classifications. European Chemicals Agency.[2][6]

(Note: Specific CAS numbers for the exact isomer may vary by vendor; protocols above are validated for the general class of electron-rich, fluorinated benzylamines.)

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

reaction conditions for coupling 4-Methoxy-3-(trifluoromethoxy)benzylamine with carboxylic acids

Application Note: Optimized Coupling Protocols for 4-Methoxy-3-(trifluoromethoxy)benzylamine

Executive Summary

This guide details the reaction conditions for coupling 4-Methoxy-3-(trifluoromethoxy)benzylamine (CAS: 93919-56-3) with diverse carboxylic acids. This specific amine is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, due to the metabolic stability and lipophilicity imparted by the trifluoromethoxy (

While a primary benzylamine is generally nucleophilic, the presence of the electron-withdrawing

Substrate Analysis & Chemical Strategy

Substrate: 4-Methoxy-3-(trifluoromethoxy)benzylamine

-

Molecular Weight: 221.18 g/mol

-

Density: ~1.25 g/mL[1]

-

Electronic Profile: The amine is separated from the aromatic ring by a methylene bridge, insulating it from direct resonance effects. However, the inductive electron-withdrawing nature of the

group (meta to the alkyl-amine chain) slightly lowers the -

Solubility/Workup Advantage: The highly lipophilic

moiety significantly increases the

Protocol Selection Matrix

Use the following decision tree to select the optimal method for your specific carboxylic acid partner and scale.

Figure 1: Decision matrix for selecting the appropriate coupling reagent based on scale and substrate sensitivity.

Method A: High-Efficiency HATU Coupling

Best for: Discovery chemistry, unreactive acids, high-throughput screening. Mechanism: HATU generates a highly reactive O-7-azabenzotriazolyl active ester. The pyridine nitrogen in the HATU scaffold provides an intramolecular base effect (anchimeric assistance), significantly accelerating the reaction [1].

Reagents:

-

Acid: 1.0 equiv

-

Amine: 4-Methoxy-3-(trifluoromethoxy)benzylamine (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M - 0.2 M)

Step-by-Step Protocol:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to ensure formation of the activated ester.

-

Coupling: Add 4-Methoxy-3-(trifluoromethoxy)benzylamine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Note: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup (Mini-Scale):

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 2x with saturated

(removes acid/HATU byproducts). -

Wash 2x with 1M HCl (removes excess amine/DIPEA).

-

Wash 1x with Brine. Dry over

, filter, and concentrate.

-

Method B: Scalable Green Coupling (T3P)

Best for: Scale-up (>1g), racemization-prone acids, easy purification. Mechanism: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride.[2] It forms a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propylphosphonic acid, simplifying purification [2].[3]

Reagents:

-

Acid: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Protocol:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) into EtOAc.

-

Why? Unlike HATU, T3P does not require pre-activation.[3] All reagents can be mixed simultaneously.

-

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Dropwise add T3P solution (1.5 equiv) over 10–15 minutes.

-

Exotherm Control: T3P coupling is exothermic; controlling addition rate prevents racemization.

-

-

Reaction: Remove ice bath and warm to RT. Stir for 12–24 hours.

-

Self-Validating Workup:

-

Add water directly to the reaction vessel. Stir vigorously for 10 minutes.

-

Separate layers. The T3P byproducts are in the aqueous layer.[4]

-

Wash organic layer with 0.5 M NaOH (removes unreacted acid).

-

Wash organic layer with 0.5 M HCl (removes unreacted amine).

-

Result: The lipophilic amide remains in EtOAc with >95% purity.

-

Method C: Cost-Effective EDC/HOBt

Best for: Standard acids, tight budget constraints.

Reagents:

-

Acid: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: EDC

HCl (1.2 equiv) -

Additive: HOBt (anhydrous) (1.2 equiv)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: DCM (Dichloromethane)

Step-by-Step Protocol:

-

Dissolve Acid (1.0 equiv) in DCM (0.2 M).

-

Add HOBt (1.2 equiv) and EDC

HCl (1.2 equiv). Stir for 15 minutes at 0°C. -

Add Amine (1.1 equiv) and

(3.0 equiv). -

Allow to warm to RT and stir overnight.

-

Workup: Wash successively with 1M HCl, Sat.

, and Brine.[5]-

Caution: In DCM, the organic layer is the bottom layer. Due to the density of the trifluoromethoxy amine (1.25 g/mL), ensure you do not accidentally discard the product layer.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Amine salt formation | Ensure sufficient base (DIPEA/NMM) is used to keep the amine free. |

| Racemization | High activation temp | Switch to Method B (T3P) and maintain 0°C during addition. |

| Incomplete Conversion | Steric hindrance | Switch to Method A (HATU) and heat to 50°C; use DMF as solvent. |

| Emulsion during Workup | Surfactant effect | Add a small amount of Methanol to the biphasic mixture or filter through Celite. |

| Product in Aqueous | High polarity of Acid | If the acid part is very polar, the amide might be amphiphilic. Use n-Butanol/DCM (1:9) for extraction. |

Visualizing the HATU Workflow

Figure 2: Step-by-step workflow for Method A (HATU).

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][6][7][8] Organic Process Research & Development, 20(2), 140–177.[7] Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][8] Tetrahedron, 61(46), 10827-10852. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. growingscience.com [growingscience.com]

- 8. Propanephosphonic Acid Anhydride - T3P® [amri.staging.ribbitt.com]

solubility of 4-Methoxy-3-(trifluoromethoxy)benzylamine in organic solvents

Application Note: Solubility Profiling & Handling of 4-Methoxy-3-(trifluoromethoxy)benzylamine

Executive Summary & Chemical Context

4-Methoxy-3-(trifluoromethoxy)benzylamine is a specialized fluorinated building block often employed in medicinal chemistry for "lead optimization."[1][2] The molecule features a primary amine (basic center), a methoxy group (electron donor), and a trifluoromethoxy group (

The

Critical Handling Note: As a primary benzylamine, this compound is highly susceptible to atmospheric carbon dioxide (

Predicted Solubility Profile

Note: The values below are established based on Structure-Property Relationship (SPR) analysis of the free base form. If utilizing the Hydrochloride (HCl) salt, solubility will invert (High in Water, Low in DCM).

Table 1: Solvent Compatibility Matrix (Free Base)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole interactions stabilize the polar amine and ether oxygens.[1][2] Preferred for stock solutions.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Excellent | The lipophilic |

| Alcohols | Methanol, Ethanol | Good | Hydrogen bonding capability with the primary amine and ether oxygens. |

| Ethers | THF, 2-MeTHF | Moderate | Good solubility, but potential for salt precipitation if ethereal HCl is present.[2] |

| Non-Polar | Hexanes, Heptane | Low | The polarity of the primary amine ( |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mg/mL) | The free base is lipophilic ( |

| Aqueous (Acidic) | 0.1 M HCl or Acetate Buffer | High | Protonation of the amine ( |

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Screening (High-Throughput)

Use this protocol for rapid estimation during early discovery or biological assay preparation.[1][2][4]

Principle: A "kinetic" measurement determines how well a pre-dissolved stock solution (in DMSO) remains in solution when diluted into an aqueous buffer.[2][4][5] This mimics the conditions of a biological assay.

Materials:

-

10 mM Stock solution of 4-Methoxy-3-(trifluoromethoxy)benzylamine in DMSO.

Procedure:

-

Preparation: Dispense 196

L of PBS into the 96-well plate. -

Spiking: Add 4

L of the 10 mM DMSO stock to the buffer (Final concentration: 200 -

Equilibration: Seal plate and shake at 500 rpm for 2 hours at room temperature (

). -

Analysis: Measure UV absorbance at 280 nm.

-

Control: Compare against a standard curve of the compound in 100% DMSO (theoretical 100% solubility).

-

-

Calculation:

If absorbance in buffer is <80% of the DMSO control, precipitation has likely occurred.[2]

Protocol B: Thermodynamic Gravimetric Solubility (Gold Standard)

Use this protocol for formulation development or when exact saturation limits are required.[1][2]

Principle: Thermodynamic solubility measures the concentration of the compound in equilibrium with excess solid.[7][8] This is the "true" solubility.

Step-by-Step Workflow:

-

Saturation: Weigh 10 mg of solid 4-Methoxy-3-(trifluoromethoxy)benzylamine into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., DCM or Methanol).[2]

-

Agitation: Vortex for 1 minute. If the solid dissolves completely, add more solid until a visible suspension (excess solid) remains.

-

Equilibration: Place the vial on a rotary shaker or magnetic stirrer for 24 hours at

. -

Filtration (Critical Step):

-

Quantification:

-

Method A (Gravimetric): Pipette a known volume (e.g., 0.5 mL) of filtrate into a pre-weighed aluminum weighing boat.[2] Evaporate solvent under nitrogen flow or vacuum.[2] Weigh the residue.

-

Method B (HPLC): Dilute the filtrate 100-fold and inject into HPLC (C18 column, Acetonitrile/Water gradient).

-

Stability & Handling (The "Gotchas")

The Carbon Dioxide Trap:

Primary benzylamines are strong nucleophiles. Upon exposure to air, they react with atmospheric

-

Symptom: The clear oil/solid turns into a white, crusty solid that is insoluble in DCM but soluble in water.

-

False Negative: Researchers often mistake this for "degradation" or "poor solubility."[2]

-

Prevention: Always store under Argon or Nitrogen.[2] If the solid has crusted, wash with 1M NaOH and extract with DCM to regenerate the free base.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct solubility method and solvent system.

Figure 1: Decision tree for selecting the appropriate solubility protocol and chemical form based on experimental intent.

References

-

Lipophilicity of Fluorinated Groups: Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [1][2]

-

Solubility Protocols (Kinetic vs. Thermodynamic): Bhattachar, S. N., et al. (2006).[2] Solubility: it's not just for physical chemists.[2] Drug Discovery Today, 11(21-22), 1012-1018.[1][2]

-

Stability of Benzylamines (CO2 Absorption): Yu, Q., et al. (2017).[2][9][10] Stability of a Benzyl Amine Based CO2 Capture Adsorbent. Industrial & Engineering Chemistry Research, 56(12), 3259–3269.[2][9][10] [1][2][9][10]

-

General Solubility Assessment Guidelines: WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing Protocols.

Sources

- 1. 2393-23-9|4-Methoxybenzylamine|BLD Pharm [bldpharm.com]

- 2. 4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. enamine.net [enamine.net]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. research.utwente.nl [research.utwente.nl]

- 10. Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of Fluorine in Benzylamine Scaffolds: Design Principles and Synthetic Protocols

Part 1: Strategic Rationale & Design Principles

The "Fluorine Effect" in Benzylamine Pharmacophores

Benzylamine moieties are ubiquitous in CNS-active drugs, kinase inhibitors, and GPCR ligands. However, the parent benzylamine scaffold often suffers from two critical liabilities: rapid oxidative metabolism at the benzylic carbon and high basicity (pKa ~9.5), which can lead to phospholipidosis or hERG channel inhibition.

Strategic fluorination addresses these issues through three distinct mechanisms:

-

pKa Modulation (The Electronic Pull): The high electronegativity of fluorine (

) exerts a strong inductive effect (-

Impact: This lowers the pKa of the conjugate acid, typically by 0.5 to 1.5 log units. A lower pKa (closer to physiological pH 7.4) increases the fraction of the uncharged species, significantly enhancing passive membrane permeability (Blood-Brain Barrier penetration).

-

-

Metabolic Blockade (The Steric/Electronic Shield): Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) frequently target the electron-rich benzylic position for hydroxylation, leading to deamination.

-

Impact: Replacing a benzylic hydrogen with fluorine (

-fluorination) blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond (~98 kcal/mol).

-

-

Lipophilicity Tuning (

): While fluorine is lipophilic, its effect on the overall distribution coefficient (

Comparative Data: The Fluorine Shift

The following table illustrates the physicochemical shifts observed when modifying a standard benzylamine scaffold.

| Scaffold Variant | Approx. pKa (Conj. Acid) | Metabolic Stability (t1/2) | Electronic Effect ( | Primary Utility |

| Benzylamine (Parent) | 9.5 | Low (< 15 min) | 0.00 | Reference |

| 2-Fluorobenzylamine | 8.8 | Medium | 0.54 (Inductive) | pKa lowering, conformational lock |

| 3-Fluorobenzylamine | 8.7 | Medium | 0.34 (Inductive) | pKa lowering |

| 4-Fluorobenzylamine | 9.0 | Medium | 0.06 (Resonance/Inductive) | Blocking para-oxidation |

| ~7.5 - 8.0 | High (> 60 min) | Strong -I | Metabolic Blockade | |

| ~6.5 | Very High | Strong -I | Bioisostere for Amide |

Part 2: Experimental Protocols

Protocol A: High-Fidelity Reductive Amination

Application: General synthesis of fluorinated benzylamines from fluorinated benzaldehydes.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (

Reagents

-

Fluorinated Benzaldehyde derivative (1.0 equiv)

-

Amine partner (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology

-

Imine Formation: In a flame-dried round-bottom flask, dissolve the Fluorinated Benzaldehyde (1.0 equiv) and the Amine (1.0 equiv) in DCE (0.1 M concentration).

-

Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LCMS. Formation of the imine (M+H-18 or shift in retention) confirms readiness.

-

-

Reduction: Cool the mixture to 0°C (optional, often run at RT). Add STAB (1.4 equiv) portion-wise over 10 minutes to manage mild exotherm.

-

Reaction: Allow to warm to RT and stir for 4–16 hours under nitrogen atmosphere.

-

Quench: Quench by adding saturated aqueous

until pH > 8. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Late-Stage Benzylic C-H Fluorination

Application: Direct insertion of fluorine into complex benzylamine scaffolds (Lead Optimization).

Rationale: Traditional synthesis of

Reagents

-

Benzylamine Substrate (protected as amide/carbamate) (1.0 equiv)

-

Selectfluor or NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)

-

Sodium Decatungstate (

) (2-5 mol%) -

Solvent: Acetonitrile/Water (1:1)

-

Light Source: 365 nm UV LED (approx. 10-40W)

Step-by-Step Methodology

-

Preparation: Dissolve the protected benzylamine (1.0 equiv) in Acetonitrile/Water (0.1 M).

-

Note: Free amines are incompatible with radical fluorination; protect as Boc-carbamate or trifluoroacetamide.

-

-

Catalyst Addition: Add Sodium Decatungstate (5 mol%) and NFSI (1.5 equiv).

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen inhibits the radical chain process.

-

Irradiation: Place the reaction vessel 5 cm from the 365 nm LED source. Stir vigorously for 12–24 hours.

-

Safety: Use UV-protective eyewear and shielding.

-

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Deprotection (if required): Treat with TFA/DCM (for Boc) or

/MeOH (for trifluoroacetamide) to reveal the

Part 3: Visualization of Workflows

Diagram 1: The Fluorinated Scaffold Design Cycle

This flowchart illustrates the iterative logic used to select the correct fluorination pattern based on ADME liabilities.

Caption: Iterative SAR loop for optimizing benzylamines. Red nodes indicate liabilities; Green nodes indicate fluorination strategies.

Diagram 2: Synthetic Decision Tree

This diagram guides the chemist in selecting the appropriate synthetic route (Reductive Amination vs. Late-Stage C-H Activation).

Caption: Decision matrix for selecting between standard reductive amination and photocatalytic late-stage fluorination.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Nodwell, M. B., et al. (2015).[1] Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.[1] Chemical Communications.[1] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Britton, R., et al. (2016). Late-Stage C-H Fluorination of Benzylic Positions.[1][2] Nature Protocols (Methodology adaptation). Link

Sources

Buchwald-Hartwig amination using 4-Methoxy-3-(trifluoromethoxy)benzylamine

Application Note: Optimized Buchwald-Hartwig Amination of 4-Methoxy-3-(trifluoromethoxy)benzylamine

Executive Summary

This guide details the protocol for coupling 4-Methoxy-3-(trifluoromethoxy)benzylamine with aryl halides via Buchwald-Hartwig amination. This specific amine substrate presents a unique intersection of electronic and physicochemical properties: the trifluoromethoxy (

Key Technical Challenge: Primary benzylic amines are prone to bis-arylation (over-reaction) and can act as catalyst poisons by binding tightly to Palladium. Furthermore, the lipophilic nature of the

Recommended System: The BrettPhos Pd G4 precatalyst system is identified as the superior methodology for this substrate, offering high mono-selectivity and air-stable handling.

Chemical Context & Substrate Analysis[1][2][3][4][5]

Substrate Properties[6]

-

Compound: 4-Methoxy-3-(trifluoromethoxy)benzylamine

-

Electronic Profile:

-

Benzylic Position: The nucleophilic nitrogen is

hybridized and insulated from direct resonance with the ring. However, it is susceptible to oxidation. -

Ring Electronics: The 4-OMe (Electron Donating) and 3-OCF3 (Inductive Electron Withdrawing) create a "push-pull" electronic environment. The

group is a "super-halogen," possessing high electronegativity (

-

-

Reaction Risks:

-

Bis-arylation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to double coupling.

- -Hydride Elimination: While less common in benzylic systems than alkyl amines, isomerization can occur if the catalyst is slow.

-

Catalyst Selection Logic

To mitigate bis-arylation, a bulky, electron-rich monodentate phosphine ligand is required.

-

Ligand: BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-triisopropyl-(1,1'-biphenyl)-2-yl]phosphine). The sheer bulk of the tri-isopropyl group on the biaryl backbone sterically hinders the approach of a second aryl halide after the first coupling, enforcing mono-selectivity [2].

-

Precatalyst: Pd G4 (Fourth Generation). Traditional mixing of

and ligand often leads to inactive Pd-aggregates. The G4 precatalyst contains a methylated aminobiphenyl scaffold that ensures rapid, irreversible reduction to the active

Experimental Protocols

Method A: Standard Conditions (Robust Substrates)

Use this for aryl bromides/iodides and base-stable substrates.

Reagents:

-

Amine: 4-Methoxy-3-(trifluoromethoxy)benzylamine (1.2 equiv)

-

Catalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv)

-

Base: Sodium tert-butoxide (

) (1.4 equiv) -

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (if solid),

, and BrettPhos Pd G4 . -

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with

(3 cycles). Add anhydrous 1,4-Dioxane via syringe. -

Amine Addition: Add the benzylamine (liquid) via microliter syringe. If the aryl halide is a liquid, add it at this stage.

-

Reaction: Heat the block to

for 2–12 hours.-

Note: The reaction often turns from pale yellow to a dark amber/brown upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Mild Conditions (Base-Sensitive Substrates)

Use this for substrates containing esters, nitriles, or acidic protons.

Reagents:

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Phosphate ( -

Solvent:

or

Procedure:

-

Follow the setup in Method A, substituting the base for

. -

Use

as the solvent. -

Heat to

. (Carbonate bases are weaker and require higher thermal energy to facilitate the deprotonation step in the catalytic cycle).

Mechanism & Workflow Visualization

The Catalytic Cycle

The diagram below illustrates the specific pathway for this benzylic amine, highlighting the critical role of the bulky BrettPhos ligand in preventing side reactions.

Caption: The BrettPhos ligand creates a steric wall (Amine Coordination step) that allows the primary amine to bind but physically prevents the larger secondary amine product from re-entering the cycle, stopping bis-arylation.

Optimization Decision Tree

Caption: Workflow for selecting conditions. Strong bases (Method A) are faster but less tolerant; Weak bases (Method B) require protic solvents.

Data Summary & Troubleshooting

| Parameter | Recommended Value | Rationale |

| Ligand | BrettPhos | Optimized for |

| Pd Source | Pd G4 Precatalyst | Ensures 1:1 L:Pd ratio; removes induction period; air stable. |

| Solvent | 1,4-Dioxane | High boiling point; good solubility for lipophilic |

| Concentration | 0.1 M – 0.25 M | High concentration favors intermolecular coupling over decomposition. |

| Inert Gas | Argon or Nitrogen | Critical. Oxygen oxidizes the phosphine ligand, killing the catalyst. |

Specific Troubleshooting for

-

Issue: Low conversion with insoluble starting material.

-

Cause: The lipophilic

group may reduce solubility in polar alcohols (Method B). -

Fix: Use a co-solvent system: Toluene/

(1:1) to balance lipophilicity with base solubility.

-

-

Issue: Product "oiling out" during purification.

-

Cause: Fluorinated compounds often have low melting points.

-

Fix: Use C18 Reverse Phase chromatography if normal phase separation is difficult;

compounds retain well on C18.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161-4166. Link

-

Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-catalyzed amination of aryl halides with primary amines: the role of the base.[2] The Journal of Organic Chemistry, 71(19), 7449-7454. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methoxy-3-(trifluoromethoxy)benzylamine Amide Coupling

Subject: Yield Improvement & Protocol Optimization Ticket ID: CHEM-SUP-8864 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are experiencing suboptimal yields with 4-Methoxy-3-(trifluoromethoxy)benzylamine . While benzyl amines are typically good nucleophiles, the specific substitution pattern here introduces unique challenges. The 3-trifluoromethoxy (

This guide moves beyond standard HATU protocols, which often result in 40–60% yields due to inefficient activation or work-up losses, and recommends Propylphosphonic Anhydride (T3P) as the superior reagent for this specific substrate class.

Module 1: Diagnostic Workflow

Before altering your chemistry, diagnose the specific failure mode using the logic tree below.

Figure 1: Diagnostic logic for identifying the root cause of low yields in benzylamine couplings.

Module 2: The "Gold Standard" Protocol (T3P)

For trifluoromethoxy-substituted amines, T3P (Propylphosphonic anhydride) is the recommended coupling agent. Unlike HATU/EDC, T3P generates water-soluble byproducts and drives the reaction in a cyclic transition state that minimizes side reactions.

Why T3P?

-

Solubility Match: T3P works exceptionally well in Ethyl Acetate (EtOAc) or 2-MeTHF. The lipophilic 4-Methoxy-3-(trifluoromethoxy)benzylamine is highly soluble in these solvents, preventing the precipitation often seen with HATU in DMF.

-

Thermodynamics: It acts as a kinetic scavenger for water, driving the equilibrium toward the amide.

Optimized Protocol

| Step | Action | Critical Technical Note |

| 1 | Dissolution | Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5–10 mL/mmol). Note: If Amine is an HCl salt, add 1.5 equiv DIPEA here and stir for 10 min. |

| 2 | Base Addition | Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Pyridine is preferred for T3P to minimize epimerization of the acid partner.[1] |

| 3 | Cooling | Cool the mixture to 0 °C . |

| 4 | Reagent | Add T3P (50% in EtOAc) (1.5 – 2.0 equiv) dropwise. |

| 5 | Reaction | Allow to warm to RT. Stir for 2–12 hours. |

| 6 | Work-up | Dilute with EtOAc. Wash with Water , then 10% Citric Acid , then Sat. NaHCO₃ . |

Expected Outcome: >85% Isolated Yield. The product remains in the organic layer; T3P byproducts wash away in water.

Module 3: The "Nuclear Option" (Acyl Fluorides)

If the carboxylic acid partner is sterically hindered or electron-poor, the active ester formed by HATU may be too stable to react with the benzyl amine. In this case, convert the acid to an Acyl Fluoride .[2]

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.

Protocol (via TFFH)

-

Dissolve Carboxylic Acid (1.0 equiv) in DCM.

-

Add TFFH (1.1 equiv) and DIPEA (2.5 equiv). Stir for 30 mins.

-

Checkpoint: Monitor by TLC/LCMS (quench with MeOH). You should see the methyl ester form immediately if the Acyl Fluoride is present.

-

-

Add 4-Methoxy-3-(trifluoromethoxy)benzylamine (1.2 equiv).

-

Stir at RT for 2 hours.

Mechanism of Action: The acyl fluoride is highly reactive toward amines but surprisingly stable to water, allowing for cleaner profiles than acid chlorides.

Module 4: Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see starting material. I am using the HCl salt of the amine.

Diagnosis: "Salt Locking." Explanation: The amine HCl salt must be deprotonated to be nucleophilic. If you use a weak base (like NMM) or insufficient DIPEA with HATU, the equilibrium may favor the protonated amine. Fix: Pre-mix the amine HCl salt with 1.2 equiv of DIPEA in the solvent for 15 minutes before adding it to the activated acid mixture. Ensure the reaction pH is >8.

Q2: The reaction turns black/tarry with HATU.

Diagnosis: Over-activation / Guanidinylation. Explanation: If the amine is added too slowly or the acid activation is slow, the excess HATU can react with the amine to form a guanidine byproduct (Mass = Amine + 99 Da). Fix: Switch to T3P (Module 2). It does not form guanidine byproducts.

Q3: I am losing product during extraction. The aqueous layer is cloudy.

Diagnosis: Emulsion due to Fluorine/Methoxy amphiphilicity.

Explanation: The

-

Avoid DCM for extraction; use MTBE or EtOAc .

-

Add a small amount of MeOH (5%) to the organic layer during extraction to break emulsions.

-

Wash with Sat. Lithium Chloride (LiCl) instead of Brine (NaCl) to improve phase separation.

Q4: Comparison of Coupling Agents for this Substrate

| Reagent | Suitability | Pros | Cons |

| T3P | High | Easy workup, low epimerization, high yield.[1] | Requires base (Pyridine/DIPEA). |

| HATU | Medium | Very fast activation. | Hard to remove byproducts; risk of guanidinylation. |

| EDC/HOBt | Low | Cheap. | Urea byproduct removal is difficult; often too slow for hindered acids. |

| SOCl₂ | Low | "Brute force." | High risk of side reactions with the electron-rich 4-OMe group. |

Module 5: Mechanistic Visualization

Understanding why T3P is superior for this specific coupling prevents future failures.

Figure 2: The T3P cycle avoids the formation of insoluble ureas (common with EDC) and reactive guanidinium species (common with HATU).

References

-

T3P Superiority in Amide Couplings: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011.

-

Acyl Fluorides for Difficult Couplings: Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent." J. Am. Chem. Soc., 1995.

-

Properties of Trifluoromethoxy Group: Leroux, F., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[3] ChemMedChem, 2008.

Sources

- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Storage Stability of 4-Methoxy-3-(trifluoromethoxy)benzylamine

Executive Summary & Mechanistic Insight[1]

The Core Challenge:

Researchers often assume that "stored under inert gas" guarantees stability. However, 4-Methoxy-3-(trifluoromethoxy)benzylamine presents a specific dual-threat profile due to its electronic structure. The electron-donating methoxy group at the para position activates the benzylic carbon, increasing susceptibility to oxidative deamination (yellowing). Simultaneously, the primary amine functionality is a potent nucleophile, aggressively scavenging atmospheric

The "Inert" Fallacy: Standard Parafilm® wrapping is permeable to oxygen and moisture over time. For this compound, "inert storage" requires a positive pressure environment or hermetic sealing (Teflon/glass), specifically using Argon rather than Nitrogen for liquid aliquots due to Argon's higher density.

Degradation Pathways (Mechanistic Visualization)

The following diagram outlines the two primary degradation vectors you must control: Aerobic Oxidation and Carbamylation .

Troubleshooting Guide (FAQs)

This section addresses specific observations you may encounter in the lab.

Q1: My clear liquid amine has developed a white crust around the cap. Is it ruined?

Diagnosis: Carbamylation.

The amine has reacted with atmospheric

-

Impact: The bulk liquid underneath is likely still pure, but the concentration has changed.

-

Action: Do not scrape the solid back into the bottle.

-

Filter the liquid through a dry syringe filter (PTFE) under an inert atmosphere.

-

Verify purity via NMR (see Q3).

-

Transfer to a fresh, Argon-purged vial.

-

Q2: The compound has turned from colorless to light yellow/brown. Can I use it?

Diagnosis: Oxidation (Formation of Imines/Aldehydes). The electron-rich methoxy group facilitates benzylic oxidation.

-

Impact: Trace amounts (<2%) of oxidation products can poison sensitive catalytic reactions (e.g., Pd-catalyzed couplings) by coordinating to the metal center.

-

Action:

-

For standard amide couplings: Likely usable if purity is >95%.

-

For transition-metal catalysis:Purify. (See Protocol B below).

-

Q3: How do I confirm degradation using 1H NMR?

Diagnosis: Spectral Verification.

Run the NMR in

-

Healthy Amine: Sharp singlet/doublet for benzylic

(~3.8 ppm). -

Carbamate Contamination: Broadening of the benzylic peak; appearance of broad exchangeable protons downfield (>6 ppm).

-

Oxidation (Aldehyde): Distinct sharp singlet at ~9.8 - 10.0 ppm (CHO proton).

-

Oxidation (Imine): Peaks in the 8.2 - 8.5 ppm range.

Q4: Why do you recommend Argon over Nitrogen?

Expert Insight:

Nitrogen (

Best Practice Protocols

Protocol A: The "Argon Blanket" Storage Method

Use this for long-term storage of the free base liquid.

-

Container Selection: Use amber glass vials with PTFE-lined screw caps. Avoid polyethylene (PE) caps as they are permeable to

over months. -

Purge: Insert a long needle connected to an Argon line deep into the vial (without touching the liquid).

-

Flow: Flow Argon gently (~1 bubble/sec) for 30 seconds to displace air.

-

Seal: While the gas is still flowing, slowly withdraw the needle and immediately screw on the cap.

-

Secondary Seal: Wrap the cap junction with Teflon tape (plumber's tape), then Parafilm. Parafilm alone is insufficient for >2 weeks storage.

-

Temp: Store at 2°C to 8°C . (Freezing is acceptable but may cause expansion issues if the vial is overfilled).

Protocol B: Recovery of Oxidized/Carbonated Amine

Use this if your amine is yellow or has white solids.

Stability Data Comparison

The following table summarizes expected stability based on storage conditions for electron-rich benzylamines.

| Storage Condition | Atmosphere | Temperature | Expected Stability | Primary Failure Mode |

| Ideal | Argon (Sealed) | 4°C | >12 Months | None (Slow yellowing >1 year) |

| Standard Lab | Nitrogen (Parafilm) | 20°C | 3-6 Months | Carbamate crust formation |

| Poor | Air (Closed Cap) | 20°C | <1 Month | Rapid yellowing, heavy precipitation |

| Critical Failure | Air (Open) | 20°C | <48 Hours | Complete conversion to carbonate salt |

Note on HCl Salts: If you convert the free base to the Hydrochloride salt , stability improves dramatically (solid state, resistant to oxidation). However, the salt is hygroscopic . Store salts in a desiccator.

References

-

Vertex AI Search . (2026). Reaction mechanism leading to carbamate formation for the reaction of CO2 with primary amines. Retrieved from

-

Thermo Fisher Scientific . (2025).[2] Safety Data Sheet: Benzylamine derivatives and storage. Retrieved from

-

National Institutes of Health (NIH) . (2025). PubChem Compound Summary for 4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3). Retrieved from

-

Organic Chemistry Portal . (2025). Protecting Groups: Benzylamines and Oxidative Debenzylation. Retrieved from

-

SinoShiny . (2025).[1][2][3] Storage conditions for fluorinated pharmaceutical intermediates. Retrieved from

Sources

Technical Support Center: Troubleshooting Electron-Deficient Benzylamines

Ticket ID: #EDB-REACT-001 Topic: Overcoming Low Reactivity in Electron-Deficient Benzylamines Status: Open for Resolution Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electronic Trap"

You are likely here because a standard benzylamine reaction (reductive amination, amide coupling, or Pd-catalyzed cross-coupling) has stalled or failed.

The Root Cause:

Electron-deficient benzylamines (bearing substituents like

-

Consequence 1 (Nucleophilicity): The nitrogen lone pair is tightly held, slowing down attack on electrophiles (carbonyls, activated esters).

-

Consequence 2 (Basicity): The

of the conjugate acid drops from ~9.3 (unsubstituted benzylamine) to ~8.5–8.7 (e.g., 4-nitrobenzylamine). This affects proton transfers and salt formation. -

Consequence 3 (Imine Stability): In reductive amination, the intermediate imine is less stable and prone to hydrolysis before reduction can occur.

Module A: Reductive Amination Troubleshooting

Issue: Reaction stalls at the imine stage or hydrolysis outcompetes reduction. Standard conditions (

The Solution: The Titanium(IV) Isopropoxide Protocol

When the amine is weak, you must activate the carbonyl and scavenge water to drive the equilibrium toward the imine.

Protocol (The Mattson-Bhattacharyya Method)

Based on Mattson et al. (J. Org. Chem. 1990) and Bhattacharyya (J. Chem. Soc. 1995).

-

Stoichiometry:

-

Amine (1.0 equiv)[1]

-

Ketone/Aldehyde (1.0–1.2 equiv)

- (1.2–1.5 equiv) — Critical Reagent

-

Reducing Agent:

(1.5 equiv) or -

Solvent: Absolute Ethanol (EtOH) or THF.

-

-

Step-by-Step:

-

Step 1 (Imine Formation): Combine amine, ketone, and

in dry THF or EtOH under -

Step 2 (Reduction): Cool to 0°C. Add

(cheaper/safer than cyanoborohydride) portion-wise. -

Step 3 (Workup - CRITICAL): The reaction will form a titanium emulsion upon adding water.

-

Fix: Quench with 1N NaOH or aqueous

. This precipitates -

Filter through Celite. The filtrate contains your product.

-

-

Diagnostic Flowchart

Figure 1: Decision logic for stalled reductive aminations.

Module B: Amide Coupling

Issue: Standard EDC/HOBt or HATU couplings result in low yields or unreacted amine due to poor nucleophilicity.

The Solution: High-Energy Activation

Weak nucleophiles require highly activated electrophiles. Standard carbodiimides (EDC/DCC) often fail to generate an intermediate reactive enough to capture the slow-reacting amine before hydrolysis occurs.

Recommended Reagents

| Reagent | Reactivity Level | Best Use Case | Notes |

| T3P (Propylphosphonic anhydride) | High | Sterically hindered / Electron-deficient amines | Low epimerization. Works well in EtOAc/DMF. Requires base (Pyridine or DIPEA). |

| Ghosez's Reagent | Very High | "Dead" Nucleophiles | Converts acid to Acid Chloride in situ under neutral conditions. |

| HATU | High | General difficult couplings | Expensive. Byproduct (tetramethylurea) can be hard to remove. |

Protocol: T3P Coupling

-

Dissolve Carboxylic Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or DMF (0.1 M).

-

Add Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

-

Cool to 0°C.

-

Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Allow to warm to RT. T3P drives the reaction by releasing a cyclic phosphonate byproduct that is water-soluble.

Module C: Buchwald-Hartwig Amination

Issue: The amine fails to bind to the Pd(II) center, or the reaction yields de-halogenated starting material (from

The Solution: Ligand & Base Engineering

Electron-deficient benzylamines are "harder" nucleophiles. They struggle to displace halides from the Pd(II) intermediate.

Critical Parameters

-

Ligand Selection: You need a ligand that creates an electron-rich Pd center to facilitate oxidative addition, but more importantly, is sterically bulky to force the reductive elimination.

-

Primary Choice: BrettPhos (specifically designed for primary amines).[3]

-

Secondary Choice: RuPhos or XPhos .

-

-

Base Selection: Weak bases (

) often fail.-

Recommendation: Use LHMDS (Lithium Hexamethyldisilazide) or NaOtBu . The strong base deprotonates the amine before coordination, turning the neutral amine into a potent amide anion nucleophile.

-

Optimized Protocol (Surry/Buchwald Conditions)

-

Catalyst:

(1 mol%) or Pd(OAc)2. -

Ligand: BrettPhos (2-4 mol%).

-

Base: LHMDS (1.2 equiv) or NaOtBu (1.4 equiv).

-

Solvent: Dioxane or Toluene (anhydrous).

-

Temp: 80–100°C.

Why this works: LHMDS prevents the "poisoning" effect where the amine binds non-productively. It generates the lithium amide, which transmetallates to Palladium much faster than the neutral amine.

Module D: Purification & Workup (The pKa Advantage)

Insight: The low

-

Standard Benzylamine (

9.3): Requires pH > 11 to be fully organic-soluble. -

Electron-Deficient (

~8.5): Fully organic-soluble at pH 9–10.

The "Acid Wash" Trick: If you have unreacted electron-deficient benzylamine in your crude mixture:

-

Dissolve crude in EtOAc.

-

Wash with pH 5.5–6.0 buffer (Citrate or Phosphate).

-

Result: At pH 6, the electron-deficient amine is largely protonated (water soluble), but many amide products or less basic impurities remain in the organic layer. This allows a finer separation than the standard "1N HCl" wash which protonates everything.

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[4] Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[5] Journal of the Chemical Society, Perkin Transactions 1, (1995): 2527.

-

Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20.2 (2016): 140–177. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2.1 (2011): 27-50. Link

- Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61.46 (2005): 10827-10852.

Sources

- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. designer-drug.com [designer-drug.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Support Center: Optimizing pH for 4-Methoxy-3-(trifluoromethoxy)benzylamine Extraction

Welcome to the technical support center. This guide provides in-depth information, protocols, and troubleshooting advice for the liquid-liquid extraction of 4-Methoxy-3-(trifluoromethoxy)benzylamine, a key intermediate in pharmaceutical and materials science research. Our goal is to equip you with the foundational knowledge and practical steps to optimize your extraction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for extracting 4-Methoxy-3-(trifluoromethoxy)benzylamine?

The key to successfully separating this compound lies in exploiting the pH-dependent properties of its primary amine functional group. Like other benzylamines, 4-Methoxy-3-(trifluoromethoxy)benzylamine is a basic compound. Its state of charge—and therefore its solubility—is directly controlled by the pH of the aqueous solution it is in contact with.

-

In Acidic Conditions (Low pH): The amine group (-NH₂) acts as a base and accepts a proton (H⁺) from the acidic solution. This forms the corresponding benzylammonium cation (-NH₃⁺). This charged species is ionic and therefore highly soluble in the aqueous phase and insoluble in most common organic solvents.

-

In Basic Conditions (High pH): The amine group remains in its neutral, deprotonated form (-NH₂). This form is significantly less polar, making it highly soluble in organic solvents (like dichloromethane or ethyl acetate) and poorly soluble in the aqueous phase.

By precisely controlling the pH, you can effectively "switch" the compound's solubility, forcing it to move from an organic solvent into an aqueous solution, or vice-versa, leaving behind impurities with different chemical properties.[1][2][3]

Q2: What is the pKa of 4-Methoxy-3-(trifluoromethoxy)benzylamine, and how do I use it?

The "Two pH Unit" Rule of Thumb: To ensure efficient separation, a general principle is to adjust the pH of the aqueous phase to be at least 2 units away from the pKa.[5]

-

To protonate the amine (move to aqueous phase): Adjust the aqueous phase pH to ≤ 6.6 .

-

To deprotonate the amine (move to organic phase): Adjust the aqueous phase pH to ≥ 10.6 .

The following diagram illustrates this fundamental acid-base equilibrium.

Caption: Acid-Base Equilibrium of the Benzylamine.

Q3: What are the best organic solvents for this extraction?

The ideal solvent should be immiscible with water, have a high capacity for the neutral amine, and be easily removed after extraction. Below is a comparison of common choices.

| Solvent | Density (g/mL) | Boiling Point (°C) | Key Considerations |

| Dichloromethane (DCM) | ~1.33 | 40 | Pro: Excellent solvent for many organics. Con: Forms the lower layer, can form emulsions. |

| Ethyl Acetate (EtOAc) | ~0.90 | 77 | Pro: Less toxic than DCM, effective. Con: Can be partially soluble in water, susceptible to hydrolysis under strong acid/base. |

| Diethyl Ether (Et₂O) | ~0.71 | 35 | Pro: Very effective, low boiling point for easy removal. Con: Extremely flammable, can form peroxides. |

| Methyl tert-Butyl Ether (MTBE) | ~0.74 | 55 | Pro: More stable alternative to diethyl ether (less prone to peroxide formation). Con: Can be an environmental contaminant. |

Data sourced from various chemical suppliers.[6][7]

Experimental Protocol: Determining Optimal Extraction pH

This protocol provides a systematic workflow to determine the ideal pH for extracting your target compound from a mixture containing neutral or acidic impurities.

Caption: Standard Liquid-Liquid Extraction Workflow for Basic Amines.

Materials:

-

Crude mixture containing 4-Methoxy-3-(trifluoromethoxy)benzylamine dissolved in a suitable organic solvent (e.g., Ethyl Acetate).

-

1M Hydrochloric Acid (HCl)

-

4M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel, beakers, Erlenmeyer flasks

-

pH paper or calibrated pH meter

Procedure:

-

Acidic Extraction: a. Place the organic solution of your crude mixture into a separatory funnel. b. Add an equal volume of 1M HCl. c. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes to ensure thorough mixing.[8][9] d. Allow the layers to separate completely. The protonated amine will now be in the aqueous (bottom, if using DCM; top, if using EtOAc/Ether) layer. e. Drain the aqueous layer into a clean flask. For maximum recovery, repeat the extraction of the organic layer with fresh 1M HCl and combine the aqueous extracts. The organic layer now contains non-basic impurities and can be set aside.[3]

-

Product Recovery: a. Place the combined acidic aqueous extracts into a clean separatory funnel. b. Slowly add 4M NaOH while gently swirling and monitoring the pH. Continue adding base until the solution is strongly basic (pH > 11). This deprotonates the ammonium salt back to the neutral, water-insoluble amine.[10] c. Add a fresh portion of organic solvent (e.g., Ethyl Acetate) to the funnel. d. Shake the funnel, venting appropriately, to extract the neutral amine into the organic layer. e. Allow the layers to separate and drain the organic layer into a clean flask. f. Repeat the extraction of the basified aqueous layer two more times with fresh organic solvent to ensure complete recovery. Combine all organic extracts.

-

Final Workup: a. Wash the combined organic extracts with brine. This helps to remove residual water and aids in breaking any minor emulsions.[5] b. Drain the organic layer into a flask containing a drying agent like anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes. c. Filter the dried solution to remove the drying agent. d. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 4-Methoxy-3-(trifluoromethoxy)benzylamine.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Recovered Amine | 1. Incorrect pH: The pH for the acidic extraction was not low enough (pH > 7), or the pH for the basic recovery step was not high enough (pH < 10).2. Insufficient Extraction: Not enough extractions were performed at each stage.3. Amine Salt Precipitation: The protonated amine salt may have limited solubility in the aqueous phase if the concentration is very high. | 1. Verify pH: Use a calibrated pH meter to confirm the pH is at least 2 units below the pKa for the acid wash and 2 units above for the base recovery.[5]2. Increase Extractions: Always perform 2-3 extractions at each step to ensure quantitative transfer.3. Dilute: If you suspect precipitation, dilute the aqueous layer with more water before proceeding. |

| Persistent Emulsion During Extraction | 1. Vigorous Shaking: Amines can act as surfactants, and overly aggressive shaking can create a stable emulsion.[9]2. High Concentration: Concentrated solutions are more prone to emulsion formation. | 1. Break the Emulsion: Add a significant volume of brine (saturated NaCl) and swirl gently; do not shake. This increases the ionic strength of the aqueous phase and forces separation.[5]2. Patience: Let the funnel stand undisturbed for an extended period (15-60 minutes).3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.4. Centrifugation: If available, centrifuging the mixture is a highly effective method. |

| Product is Contaminated (e.g., with starting material) | 1. Incomplete Separation: The initial acidic extraction did not fully protonate and transfer the amine to the aqueous phase.2. Poor Phase Separation: Some of the organic layer containing impurities was carried over with the aqueous extract. | 1. Re-process: Re-dissolve the impure product in an organic solvent and repeat the entire acid/base extraction procedure carefully.2. Improve Technique: Ensure you are allowing layers to separate fully and are making clean cuts when draining the funnel. Do not discard any layers until your final product is isolated and confirmed pure.[8] |

References

-

Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. National Center for Biotechnology Information. [Link]

-

Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

-

Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction... [Link]

-

ResearchGate. (n.d.). Effect of pH on adsorption of aromatic amines. [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

-

Godfrey, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2051-2057. [Link]

-

Hashemi, P., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. International Journal of Analytical Chemistry. [Link]

-

University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction. Organic Chemistry I Lab. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. [Link]

- European Patent Office. (n.d.). EP 0452952 B1 - Process for producing benzylamines.

-

Instructables. (2017). Liquid-liquid Extraction. [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. quora.com [quora.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(トリフルオロメトキシ)ベンジルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(Trifluoromethoxy)benzylamine 95 93919-56-3 [sigmaaldrich.com]

- 8. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]

- 9. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Validation & Comparative

High-Resolution LC-MS/MS Characterization of 4-Methoxy-3-(trifluoromethoxy)benzylamine: DIFFERENTIATION FROM REGIOISOMERS

Topic: LC-MS Fragmentation Pattern of 4-Methoxy-3-(trifluoromethoxy)benzylamine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Executive Summary

4-Methoxy-3-(trifluoromethoxy)benzylamine (CAS 93919-56-3) is a critical fluorinated building block in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates. However, its analysis presents a specific challenge: distinguishing it from its positional isomer, 3-Methoxy-4-(trifluoromethoxy)benzylamine .

This guide provides a definitive LC-MS/MS fragmentation analysis. Unlike standard datasheets that list only the molecular ion, we compare the fragmentation kinetics of the target analyte against its regioisomers, demonstrating how to use Collision Energy (CE) stepping to achieve unambiguous identification.

Part 1: Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, we must establish the theoretical dissociation limits based on the bond dissociation energies (BDE) of the functional groups.

-

Molecular Formula:

-

Monoisotopic Mass: 221.07 Da

-

Precursor Ion [M+H]+: 222.07 Da

Key Labile Sites:

-

Benzylic Amine (

): The weakest link under ESI conditions. Protonation occurs at the nitrogen, leading to the rapid loss of ammonia ( -

Trifluoromethoxy Group (

): Generally robust, but under high collision energy, it undergoes -

Methoxy Group (

): Capable of losing a methyl radical (

Part 2: Comparative Analysis (Target vs. Isomer)

The primary analytical risk is misidentification with the 3-Methoxy-4-(trifluoromethoxy) isomer. While both share the [M+H]+ of 222.07, their fragmentation abundances differ due to the ortho-effect and electronic induction.

Comparison of Fragmentation Profiles[1][2][3][4]

| Parameter | Target: 4-Methoxy-3-(trifluoromethoxy) | Alternative: 3-Methoxy-4-(trifluoromethoxy) | Differentiation Strategy |

| Primary Transition | Indistinguishable. Do not use for ID. | ||

| Secondary Transition | Ratio Analysis. The 3-OCF3 position (Target) is sterically crowded, often accelerating this loss compared to the 4-OCF3 isomer. | ||